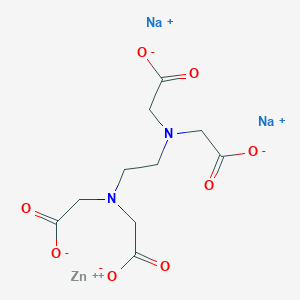
Ethylenediaminetetraacetic Acid Disodium Zinc Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Disodium zinc edetate is a chelating agent that forms stable complexes with metal ions. It is widely used in various fields, including medicine, chemistry, and industry, due to its ability to bind and sequester metal ions such as zinc, calcium, and lead .
準備方法
Synthetic Routes and Reaction Conditions: Disodium zinc edetate is typically synthesized by reacting ethylenediaminetetraacetic acid with zinc salts in the presence of sodium hydroxide. The reaction involves the formation of a complex between the zinc ion and the ethylenediaminetetraacetic acid, followed by the addition of sodium ions to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of disodium zinc edetate involves the following steps:
- Dissolving ethylenediaminetetraacetic acid in water.
- Adding zinc chloride or zinc sulfate to the solution.
- Adjusting the pH with sodium hydroxide to facilitate the formation of the disodium zinc edetate complex.
- Filtering and purifying the final product to obtain a high-purity compound .
化学反応の分析
Types of Reactions: Disodium zinc edetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions:
Chelation with Metal Ions: Disodium zinc edetate reacts with various metal ions, including calcium, magnesium, and lead, under neutral to slightly alkaline conditions.
Major Products Formed:
科学的研究の応用
Disodium zinc edetate has a wide range of applications in scientific research:
作用機序
Disodium zinc edetate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The chelation process involves the coordination of the metal ion with the nitrogen and oxygen atoms of the ethylenediaminetetraacetic acid ligand. This binding reduces the availability of free metal ions in the solution, thereby mitigating their toxic effects .
Molecular Targets and Pathways:
Metal Ions: The primary targets of disodium zinc edetate are divalent and trivalent metal ions, including zinc, calcium, and lead.
Chelation Pathway: The chelation pathway involves the formation of a stable complex between the metal ion and the ethylenediaminetetraacetic acid ligand, which is then excreted from the body.
類似化合物との比較
Disodium Calcium Edetate: Similar to disodium zinc edetate, disodium calcium edetate is used in chelation therapy to treat heavy metal poisoning.
Disodium Magnesium Edetate: This compound is used for similar purposes but has a higher affinity for magnesium ions.
Uniqueness: Disodium zinc edetate is unique in its ability to form stable complexes with zinc ions, making it particularly useful in applications where zinc chelation is required. Its superior bioavailability compared to other zinc compounds makes it a preferred choice in dietary supplements and medical treatments .
特性
CAS番号 |
14025-21-9 |
|---|---|
分子式 |
C10H12N2NaO8Zn- |
分子量 |
376.6 g/mol |
IUPAC名 |
sodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |
InChIキー |
LUSLGWQEKDGFIM-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Zn+2] |
Key on ui other cas no. |
14025-21-9 73513-47-0 |
物理的記述 |
No reaction with water. May float or sink in water. (USCG, 1999) DryPowder; OtherSolid; PelletsLargeCrystals |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















